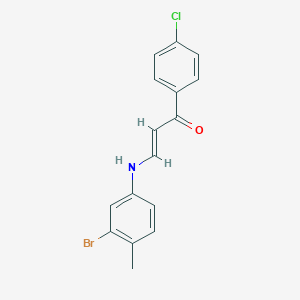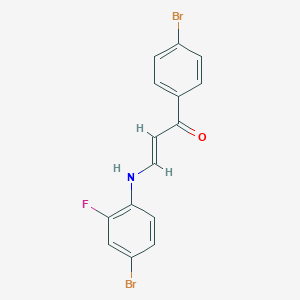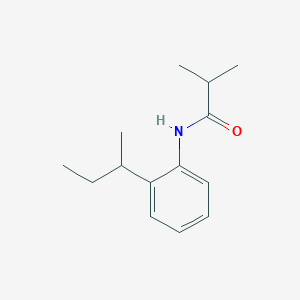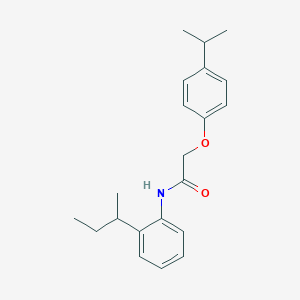![molecular formula C21H23N3O3S B399722 N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B399722.png)
N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide is a complex organic compound with a molecular formula of C24H21N3O3S This compound is known for its unique structural features, which include a benzoxazole ring and an ethoxyphenyl group
Méthodes De Préparation
The synthesis of N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide involves multiple steps. One common synthetic route includes the reaction of 2-(4-ethoxyphenyl)-1,3-benzoxazole with a suitable carbamothioylating agent under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide stands out due to its unique combination of a benzoxazole ring and an ethoxyphenyl group. Similar compounds include:
- N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dinitrobenzamide
- N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C21H23N3O3S |
|---|---|
Poids moléculaire |
397.5g/mol |
Nom IUPAC |
N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H23N3O3S/c1-5-26-15-9-6-13(7-10-15)18-23-16-12-14(8-11-17(16)27-18)22-20(28)24-19(25)21(2,3)4/h6-12H,5H2,1-4H3,(H2,22,24,25,28) |
Clé InChI |
SMZIVSLWOAOIEX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C(C)(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-4-ethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B399639.png)
![6-iodo-2-propyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B399641.png)


![N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B399645.png)

![N-(2,4-dibromophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399647.png)
![dimethyl 5-({[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)isophthalate](/img/structure/B399650.png)
![N-(4-bromophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399651.png)

![N-[2-(butan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B399656.png)


![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399661.png)
